REACTION_CXSMILES
|
[CH2:1]([N:9]([CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21]C)=[C:17]([O:23]C)[CH:16]=1)[CH2:10][CH2:11][CH3:12])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>Br>[CH2:1]([N:9]([CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([OH:23])[CH:16]=1)[CH2:10][CH2:11][CH3:12])[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
product
|
Quantity
|
9.37 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)N(CCC)CCC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)N(CCC)CCC1=CC(=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |